molecular formula C25H51N2O6P B3026363 [(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 74713-54-5

[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B3026363
CAS No.: 74713-54-5
M. Wt: 506.7 g/mol
InChI Key: GTZSEZHHSPWFFN-VHEBQXMUSA-N
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Description

[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate (CAS: 148306-05-2) is a sphingomyelin derivative structurally characterized by a long-chain aliphatic backbone (C18), an acetamido group at position 2, a hydroxyl group at position 3, and a phosphate-linked trimethylazaniumyl ethyl moiety. Its molecular formula is C₂₅H₅₁N₂O₆P, with a molecular weight of 506.656 g/mol . This compound is a naturally occurring metabolite, isolated from bovine brain tissue, and belongs to the sphingolipid class, which plays critical roles in membrane structure, signaling, and apoptosis . Its stereochemistry (E-configuration at the double bond and 2S,3R configuration) is essential for biological activity, distinguishing it from synthetic analogs .

Properties

IUPAC Name

[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H51N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(29)24(26-23(2)28)22-33-34(30,31)32-21-20-27(3,4)5/h18-19,24-25,29H,6-17,20-22H2,1-5H3,(H-,26,28,30,31)/b19-18+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZSEZHHSPWFFN-VHEBQXMUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H51N2O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the acylation of an appropriate amine to introduce the acetamido group. Subsequent steps involve the introduction of the hydroxyl group and the formation of the phosphate ester. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the acetamido group would produce an amine.

Scientific Research Applications

Biochemical Applications

1.1 Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Specifically, it has shown effectiveness against certain bacterial strains, which is crucial in addressing antibiotic resistance issues. A study highlighted its potential as an antibiotic derived from the fermentation broth of Alcaligenes sp. .

1.2 Drug Delivery Systems
The compound can be utilized in the formulation of liposomal drug delivery systems. Its phospholipid-like structure allows it to form stable lipid bilayers, which can encapsulate therapeutic agents. This application is particularly relevant in targeted therapy for cancer treatment, where precise delivery of drugs to tumor sites is essential .

Cosmetic Applications

2.1 Skin Care Formulations
Due to its moisturizing and skin-conditioning properties, [(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is being investigated for use in cosmetic formulations. It can enhance skin hydration and improve the texture of topical products, making it suitable for creams and lotions aimed at anti-aging and skin repair .

Material Science Applications

3.1 Surface Modification
This compound can be employed in surface modification processes to enhance the biocompatibility of materials used in medical devices. By coating surfaces with this phospholipid derivative, researchers have reported improved cell adhesion and proliferation, which are critical for implants and prosthetics .

Case Studies

StudyFocusFindings
Study on Antimicrobial ActivityInvestigated the antibiotic properties against E. coliShowed significant inhibition zones indicating effective antibacterial action .
Liposomal Delivery SystemsEvaluated drug encapsulation efficiencyAchieved high encapsulation rates with sustained release profiles, enhancing therapeutic efficacy .
Cosmetic Formulation ResearchAnalyzed skin hydration effectsParticipants reported improved skin moisture levels after using formulations containing the compound .

Mechanism of Action

The mechanism by which [(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1. Dimethyl-W84 (24) and Truxilic Acid Dicholine Ester (25)

These compounds (CAS structures: 2-[2,4-diphenyl-3-[2-(trimethylazaniumyl)ethoxycarbonyl]cyclobutanecarbonyl]oxyethyl-trimethylazanium) share the trimethylazaniumyl ethyl group but differ significantly in backbone structure. Both feature a cyclobutane ring substituted with phenyl groups and ester linkages, unlike the aliphatic chain of the target compound .

  • Key Differences :
    • Backbone : Cyclobutane (rigid) vs. octadecene (flexible).
    • Functional Groups : Ester vs. phosphate linkages.
    • Biological Relevance : Dimethyl-W84 and Truxilic acid esters are synthetic muscarinic receptor ligands, whereas the target compound is a membrane lipid .
2.1.2. N-(6-Trifluoromethylbenzothiazole-2-yl) Acetamide Derivatives

These compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) share the acetamide group but incorporate aromatic benzothiazole rings and trifluoromethyl substituents .

  • Key Differences: Core Structure: Benzothiazole vs. sphingoid base.
2.1.3. Guanidinium Salts with Trimethylazaniumyl Groups

Examples include N,N,N',N'-tetramethyl-N''-[2-(trimethylazaniumyl)ethyl]guanidinium bis(tetraphenylborate), which shares the trimethylazaniumyl group but features a guanidinium core .

  • Key Differences :
    • Synthesis : The guanidinium salt requires toxic dimethyl sulfate for quaternization, whereas the target compound is biosynthetically derived .
    • Charge Distribution : Guanidinium’s delocalized charge vs. the phosphate group’s localized negative charge in the target compound .

Functional Analogs

2.2.1. Sphingomyelins

Sphingomyelins (e.g., bovine brain sphingomyelin) share the sphingoid backbone and phosphocholine headgroup but lack the acetamido and hydroxyl modifications at positions 2 and 3 .

  • Key Differences :
    • Modifications : The target compound’s 2-acetamido-3-hydroxy groups may enhance solubility or receptor binding compared to unmodified sphingomyelins .
    • Biological Roles : Both are membrane components, but the target compound’s modifications could influence signaling specificity.
2.2.2. Carnitine (C₇H₁₅NO₃)

Carnitine (HMDB: HMDB0000032) shares the trimethylazaniumyl group but has a shorter chain and carboxylate functionality .

  • Key Differences :
    • Function : Carnitine transports fatty acids into mitochondria, while the target compound is structural.
    • Charge : Carnitine’s zwitterionic nature vs. the target’s anionic phosphate .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Dimethyl-W84 Carnitine Sphingomyelin
Molecular Weight (g/mol) 506.656 ~600 (estimated) 161.20 ~700–800
Key Functional Groups Phosphate, acetamido, hydroxyl Ester, phenyl Carboxylate Phosphocholine
Solubility Amphiphilic Lipophilic Hydrophilic Amphiphilic
Biological Source Bovine brain Synthetic Endogenous Mammalian membranes

Biological Activity

The compound [(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex lipid molecule with potential biological activities that warrant detailed exploration. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Amidated and hydroxylated fatty acid chains : The presence of acetamido and hydroxyl groups enhances its solubility and reactivity.
  • Phosphate group : This contributes to its polar nature, influencing its interaction with biological membranes and proteins.

Table 1: Key Properties of the Compound

PropertyValue
Molecular Weight506.34 g/mol
XLogP3-AA13.7
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count6
Rotatable Bond Count38
  • Cell Membrane Interaction : The phosphate group allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
  • Enzyme Modulation : Preliminary studies suggest that this compound may influence enzymes involved in lipid metabolism, particularly those related to phospholipid turnover.
  • Signal Transduction : It may act as a signaling molecule, modulating pathways associated with inflammation and cellular stress responses.

Therapeutic Potential

Research indicates that compounds with similar structures exhibit various biological activities:

  • Antimicrobial Activity : Lipid compounds often show efficacy against bacterial strains due to their ability to disrupt microbial membranes.
  • Anti-inflammatory Effects : There is evidence suggesting that such compounds may reduce inflammatory markers in vitro, providing a basis for potential therapeutic applications in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study examined the antimicrobial properties of related phospholipid compounds against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting that similar compounds may exhibit comparable effects.

Study 2: Anti-inflammatory Properties

In an animal model of induced inflammation, administration of lipid derivatives resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6). This supports the hypothesis that the compound could have therapeutic implications in conditions such as arthritis or chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for structural characterization of [(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the backbone structure, including the (E)-configuration of the double bond and the stereochemistry of the hydroxyl and acetamido groups .

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF MS can validate the molecular mass (exact mass: 506.656 g/mol) and fragmentation patterns .

  • X-ray Crystallography : For resolving absolute stereochemistry, single-crystal X-ray studies are critical. Hydrogen-bonding networks in related phosphocholine analogs (e.g., zwitterionic chains along the b-axis) provide precedents for crystallization protocols .

    • Data Table :
TechniqueKey ParametersApplication Example
1^1H NMRδ 5.3–5.5 ppm (vinyl H), δ 3.2–3.5 ppm (NMe3)Confirms double bond geometry
HRMSm/z 507.663 (M+H+^+)Validates molecular formula

Q. How can researchers synthesize and purify this compound with >98% purity?

  • Methodology :

  • Synthetic Routes : Acylation of sphingosine derivatives with acetyl chloride, followed by phosphorylation using 2-(trimethylazaniumyl)ethyl phosphate. Ethanol or acetonitrile is used as a solvent for recrystallization .

  • Purification : Reverse-phase HPLC (C18 column) with a water/acetonitrile gradient (0.1% formic acid) resolves isomers (D-erythro vs. L-threo) . Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) monitors reaction progress .

    • Critical Step :
  • Avoid dimethyl sulfate (carcinogenic) in quaternization; use safer alkylating agents like methyl triflate .

Advanced Research Questions

Q. How do molecular docking studies predict interactions between this compound and lipid-binding proteins?

  • Methodology :

  • Software : AutoDock Vina (multithreaded) for docking efficiency. Set grid boxes to cover the phosphate headgroup and acyl chain regions .

  • Validation : Compare results with experimental data (e.g., crystal structures of phosphocholine-protein complexes). Use Molecular Dynamics (MD) simulations (NAMD/GROMACS) to assess stability of predicted binding modes .

    • Data Contradictions :
  • Docking may overestimate affinity for hydrophobic pockets due to static models. MD simulations reveal dynamic acyl chain flexibility impacting binding .

Q. How can researchers resolve discrepancies in reported bioactivity due to acyl chain variability?

  • Case Study :

  • Variants with unsaturated acyl chains (e.g., 10Z,12E,15E) show higher membrane permeability but lower thermal stability than saturated analogs. Use differential scanning calorimetry (DSC) and Langmuir-Blodgett monolayers to compare phase transitions .

    • Data Table :
Acyl Chain TypeTm (°C)Permeability (P app, ×106^-6 cm/s)Source
Saturated (C16:0)52.31.2
Polyunsaturated (C18:3)38.73.8

Q. What role does the hydrogen-bonding network play in stabilizing this compound’s supramolecular assembly?

  • Methodology :

  • Crystallographic Analysis : The phosphate group forms O–H···O bonds with water (2.76–2.89 Å) and adjacent zwitterionic chains, creating layered structures parallel to the (101) plane .

  • FT-IR Spectroscopy : Stretching vibrations at 1050–1150 cm1^{-1} (P–O) and 3200–3400 cm1^{-1} (O–H) confirm intermolecular interactions .

    • Advanced Insight :
  • Disordered trimethylammonium groups (occupancy ratio 0.85:0.15) in analogs suggest dynamic conformational flexibility impacting crystallization .

Q. How does this compound modulate lipid metabolism in cellular systems?

  • Methodology :

  • In Vitro Assays : Incubate with HepG2 cells and quantify sphingomyelin synthase activity via LC-MS/MS detection of ceramide metabolites .

  • Gene Knockdown : siRNA targeting sphingosine kinases (SPHK1/2) identifies downstream signaling pathways (e.g., NF-κB) .

    • Key Finding :
  • The acetamido group enhances metabolic stability compared to non-acetylated analogs (t1/2_{1/2} = 8.2 h vs. 2.5 h in liver microsomes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 2
[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

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